5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13726976
Molecular Formula: C13H18BrIN2OSi
Molecular Weight: 453.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrIN2OSi |
|---|---|
| Molecular Weight | 453.19 g/mol |
| IUPAC Name | 2-[(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C13H18BrIN2OSi/c1-19(2,3)5-4-18-9-17-8-12(15)11-6-10(14)7-16-13(11)17/h6-8H,4-5,9H2,1-3H3 |
| Standard InChI Key | SQLCQLIPTCGRQI-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound’s structure centers on a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system merging pyrrole and pyridine rings. Key features include:
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Halogen substituents: Bromine at position 5 and iodine at position 3, which enhance electrophilicity and enable cross-coupling reactions .
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SEM protecting group: The 1-((2-(trimethylsilyl)ethoxy)methyl) moiety shields the pyrrole nitrogen, preventing unwanted side reactions during synthesis .
The IUPAC name, 2-[(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane, systematically describes its connectivity. The SEM group’s silicon atom and ether linkage confer steric bulk and acid sensitivity, critical for deprotection strategies.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈BrIN₂OSi | |
| Molecular Weight | 453.19 g/mol | |
| Density | 1.65 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 431.4 ± 45.0 °C (Predicted) | |
| pKa | 1.58 ± 0.30 (Predicted) | |
| SMILES | CSi(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 5-bromo-3-iodo-1-SEM-pyrrolo[2,3-b]pyridine involves multistep halogenation and protective group chemistry:
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Core Formation: Pyrrolo[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions, such as the Gould-Jacobs reaction, using aminopyridines and β-ketoesters .
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Halogenation: Sequential electrophilic substitution introduces bromine and iodine at positions 5 and 3, respectively. Iodination often employs N-iodosuccinimide (NIS) under controlled conditions.
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SEM Protection: The SEM group is introduced via alkylation of the pyrrole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | β-ketoester, DMF, 100°C | Form pyrrolo[2,3-b]pyridine |
| 2 | Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | Introduce Br at position 5 |
| 3 | Iodination | NIS, DMF, rt | Introduce I at position 3 |
| 4 | SEM Protection | SEM-Cl, NaH, THF, 0°C → rt | Protect N1 position |
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, hexane/EtOAc) and recrystallization. Characterization via NMR (¹H, ¹³C), LC-MS, and IR confirms structure and purity . For example, the ¹H-NMR spectrum exhibits signals for SEM’s methyl groups (δ 0.00–0.15 ppm) and pyrrolopyridine protons (δ 6.0–8.5 ppm) .
Chemical Reactivity and Functionalization
Halogen-Directed Reactions
The bromine and iodine atoms enable cross-coupling reactions:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine, forming biaryl systems .
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Buchwald-Hartwig Amination: Bromine undergoes amination with primary/secondary amines to install amino groups.
SEM Group Manipulation
The SEM group is cleaved under acidic conditions (e.g., TFA/H₂O) to yield the free NH-pyrrolopyridine, which can undergo further alkylation or acylation . This deprotection is pivotal in multistep syntheses, as demonstrated in the preparation of kinase inhibitors .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a key intermediate in synthesizing spirooxindole derivatives targeting Tec family kinases (e.g., ITK, BTK) . For instance, SEM-protected intermediates are coupled with aryl boronic acids to generate C-5 aryl-substituted analogs with antiproliferative activity .
Table 3: Biological Activity of Derived Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| 11 | ITK | 12 | Jurkat, CEM |
| 14 | BTK | 18 | RAMOS |
Structure-Activity Relationship (SAR) Insights
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Halogen Effects: Iodine enhances binding to hydrophobic kinase pockets, while bromine stabilizes π-π interactions .
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SEM Group: Improves solubility and modulates metabolic stability during early-stage drug discovery .
Recent Advances and Research Developments
Novel Synthetic Methodologies
Recent work optimizes iodine-selective couplings using photoinduced catalysis, reducing palladium loading and improving yields . Additionally, flow chemistry approaches enable continuous SEM protection, enhancing scalability .
Expanding Therapeutic Targets
Ongoing studies explore the compound’s utility in cancer immunotherapy, particularly in modulating T-cell signaling via ITK inhibition . Preclinical models show reduced tumor growth in SEM-derived inhibitors .
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